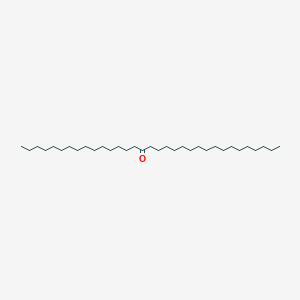
6-Thiofucose Pentaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thiofucose Pentaacetate is a chemically modified sugar derivative, specifically a thiofucose analogue This compound is notable for its potential applications in biochemical and medicinal research, particularly in the field of antibody-drug conjugates (ADCs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiofucose Pentaacetate typically involves the acetylation of 6-thiofucose. The process begins with the preparation of 6-thiofucose, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of carbohydrate acetylation and thio-sugar synthesis can be applied. These methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Thiofucose Pentaacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or dithiothreitol (DTT) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiofucose derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Thiofucose Pentaacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Incorporated into glycoproteins and glycolipids to study their biological functions.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Employed in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Thiofucose Pentaacetate involves its incorporation into glycoproteins and glycolipids through metabolic pathways. The sulfur atom in the thiofucose analogue allows for unique interactions with enzymes and other biomolecules, facilitating the formation of stable conjugates. These conjugates can then be used for targeted drug delivery or as probes for studying cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Thioglucose Pentaacetate: Another thio-sugar analogue with similar chemical properties.
6-Thiomannose Pentaacetate: A thio-sugar derivative used in similar applications.
6-Thiogalactose Pentaacetate: Another analogue with comparable reactivity and applications.
Uniqueness
6-Thiofucose Pentaacetate is unique due to its specific incorporation into fucosylated glycans, which are important in various biological processes. Its ability to form stable conjugates with antibodies makes it particularly valuable in the development of ADCs, offering advantages in terms of stability and specificity compared to other thio-sugar analogues .
Propiedades
Fórmula molecular |
C16H22O10S |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-13-12(6-27-11(5)21)26-16(25-10(4)20)15(24-9(3)19)14(13)23-8(2)18/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m0/s1 |
Clave InChI |
BTEKCGJCPLXBRE-JSKHOMAGSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CSC(=O)C |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)








![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
